O-(Desisopropyl) bisoprolol acid

Vue d'ensemble

Description

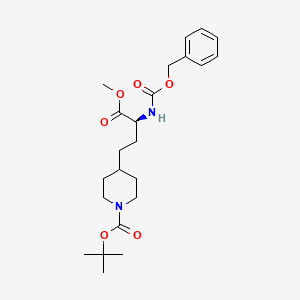

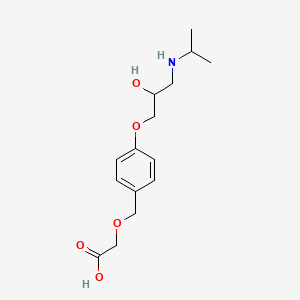

O-(Desisopropyl) bisoprolol acid, also known as O-DBA, is a chemical compound that has gained attention in the field of research due to its potential therapeutic applications. It is a racemic compound with the molecular formula C15H23NO5 .

Synthesis Analysis

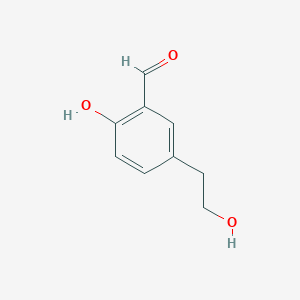

The synthesis of O-(Desisopropyl) bisoprolol involves several steps. The phenolic hydroxy group of 4-OH-benzylalcohol is benzylated with benzyl bromide. The benzylic alcohol is then converted to a bromide with phosphorus tribromide. The resulting bromide is reacted with ethylene glycol in the presence of sodium hydride to give the corresponding glycol ether. The phenol is deprotected using palladium-catalyzed hydrogenation and the resulting free phenol is subsequently treated with potassium carbonate and epichlorohydrin. This epoxy-containing intermediate is reacted with isopropylamine to give O-desisopropyl bisoprolol as the desired final product .Molecular Structure Analysis

The molecular weight of the synthesized O-(Desisopropyl) bisoprolol was verified by high-resolution and accurate mass measurements using TOFMS . The structure was well established by modern analytical techniques like 1H-NMR, 13C-NMR, HRMS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of O-(Desisopropyl) bisoprolol have been analyzed using LC/UV-VIS, ESI-TOFMS, ESI-MS, and NMR techniques .Mécanisme D'action

Target of Action

O-(Desisopropyl) bisoprolol acid, also known as Bisoprolol M1, primarily targets the β1-adrenergic receptors . These receptors play a crucial role in regulating heart rate and blood pressure .

Mode of Action

Bisoprolol M1 acts as a β1-adrenergic blocking agent . It prevents the binding of adrenaline to β1-adrenergic receptors, thereby reducing the heart rate and blood pressure . This antagonism of β1-adrenoceptors results in lower cardiac output .

Biochemical Pathways

It is known that β-blockers like bisoprolol m1 can affect various tissues in the body due to the presence of β-receptors . The effect produced by the drug varies depending on the type of receptor it binds to .

Pharmacokinetics

Β-blockers like bisoprolol are generally well-tolerated and considered potent drugs with a long half-life . They can be used once daily to reduce the need for multiple doses of antihypertensive drugs .

Result of Action

The primary result of Bisoprolol M1’s action is the reduction of heart rate and blood pressure . This can help manage conditions such as hypertension, heart failure, and ischemic heart disease .

Action Environment

The action, efficacy, and stability of Bisoprolol M1 can be influenced by various environmental factors. For instance, it has been noted that β-blockers can be misused in certain sports like shooting and archery due to their performance-enhancing properties . By using β-blockers, athletes can control effects of performance anxiety such as nervousness, hand tremor, and high heart rate .

Analyse Biochimique

Biochemical Properties

O-(Desisopropyl) bisoprolol acid interacts with β1-adrenergic receptors, which are mainly found in the heart muscle cells and heart conduction tissue . The interaction between this compound and these receptors is competitive, meaning it competes with other molecules for the same binding site .

Cellular Effects

This compound has significant effects on various types of cells, particularly heart muscle cells. It decreases the adrenergic tone/stimulation of the heart muscle and pacemaker cells, leading to less contractility of the heart muscle and a lowered heart rate . This is beneficial for hypertension because it reduces blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves the antagonism of β1-adrenoceptors to result in lower cardiac output . It competitively blocks the activation of this cascade, so decreases the adrenergic tone/stimulation of the heart muscle and pacemaker cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have significant effects over time. For example, it has been observed to cause a significant reduction in aortic systolic blood pressure and diastolic blood pressure during an 8-week treatment period compared to other selective beta-1 blockers .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For example, in a study involving hypertensive diastolic heart failure model rats, the survival rate was best in the group treated with a high dose of bisoprolol .

Metabolic Pathways

This compound is metabolized through oxidative metabolic pathways with no subsequent conjugation . The metabolites, which are inactive, are eliminated predominantly by the kidneys .

Transport and Distribution

This compound is distributed widely within the body, with the highest concentrations found in the heart, liver, and lungs . It is also known to cross the blood-brain barrier .

Subcellular Localization

Given its role as a β1-adrenergic receptor antagonist, it is likely to be found in areas where these receptors are located, such as the cell membrane of heart muscle cells .

Propriétés

IUPAC Name |

2-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO5/c1-11(2)16-7-13(17)9-21-14-5-3-12(4-6-14)8-20-10-15(18)19/h3-6,11,13,16-17H,7-10H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAYEMJBEYLWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)COCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109791-19-7 | |

| Record name | O-(Desisopropyl) bisoprolol acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109791197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-(DESISOPROPYL) BISOPROLOL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B44647H2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

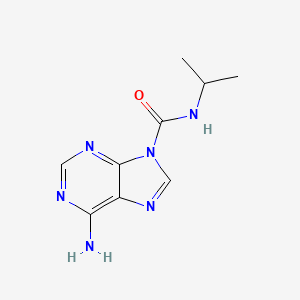

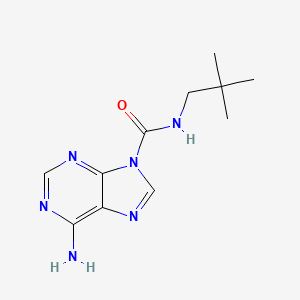

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Chlorophenyl)-6-[[[(4-chlorophenyl)amino]carbonyl]amino]-H-purine-9-carboxamide](/img/structure/B3319268.png)

![N-(3-Chlorophenyl)-6-[[[(3-chlorophenyl)amino]carbonyl]amino]-9H-purine-9-carboxamide](/img/structure/B3319272.png)

![N-Isopropyl-6-[[(isopropylamino)carbonyl]amino]-9H-Purine-9-carboxamide](/img/structure/B3319280.png)

![2-chloro-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3319329.png)